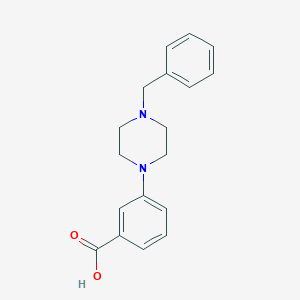

3-(4-benzylpiperazin-1-yl)benzoic Acid

Description

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22)16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVIMCYYOLMNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406299 | |

| Record name | 3-(4-benzylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247117-97-1 | |

| Record name | 3-(4-benzylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mechanism and for the rational design of more potent and selective molecules.

Molecular docking studies on derivatives of 3-(4-benzylpiperazin-1-yl)benzoic acid have provided insights into their potential binding modes within various protein active sites. For instance, in a study involving a newly synthesized arylpiperazine derivative, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, docking into acetylcholinesterase (AChE) revealed that the binding orientation is dependent on the protonation state of the piperazine (B1678402) nitrogen. researchgate.net In the most favorable poses, the xanthine (B1682287) moiety occupies the catalytic active site (CAS), while the arylpiperazine fragment is positioned in the peripheral anionic site (PAS). researchgate.net This dual-site binding is a key feature for potent AChE inhibitors.

The conformation of the ligand within the binding pocket is critical for establishing key interactions. The benzyl (B1604629) group of benzylpiperazine analogues has been shown to engage in important interactions within the enzyme active site, which can explain the higher potency of these compounds compared to analogues lacking this feature. nih.gov The flexibility of the piperazine ring and the benzyl substituent allows the molecule to adopt a conformation that maximizes favorable interactions with the protein.

The analysis of docked poses allows for the identification of specific amino acid residues that are crucial for ligand binding. For arylpiperazine derivatives, interactions with aromatic residues through π-π stacking and hydrophobic interactions are common. The protonated nitrogen of the piperazine ring can form hydrogen bonds or salt bridges with acidic residues in the binding pocket.

In the context of tyrosinase inhibition by benzoyl and cinnamoyl piperazine/piperidine amides, molecular docking studies indicated that the benzyl substituent of these analogs engages in significant interactions within the enzyme's active site. nih.gov This suggests that the benzyl moiety of this compound could similarly interact with hydrophobic pockets in its target proteins. The nature of the binding site, whether it is predominantly hydrophobic or contains key hydrogen bond donors and acceptors, will dictate the optimal ligand conformation and the types of interactions formed.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

QSAR and SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These analyses help in identifying the key molecular features responsible for potency and selectivity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For arylpiperazine derivatives, common pharmacophoric features include a basic nitrogen atom (typically the piperazine nitrogen), an aromatic ring, and a hydrophobic group.

Several pharmacophore models have been developed for long-chain arylpiperazines targeting serotonin (B10506) receptors, such as the 5-HT7 receptor. These models often highlight the importance of hydrophobic/aromatic binding regions and a hydrogen bond donor, which is typically the protonated piperazine amine at physiological pH. nih.gov For antagonists, additional hydrophobic regions are often required. nih.gov The this compound scaffold contains these key features: the basic piperazine nitrogen, the benzyl group as a hydrophobic/aromatic feature, and the benzoic acid moiety which can also participate in interactions.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction |

|---|---|---|

| Basic Nitrogen | Piperazine Nitrogen | Hydrogen Bonding, Salt Bridge |

| Aromatic/Hydrophobic Group | Benzyl Group | π-π Stacking, Hydrophobic Interaction |

| Aromatic/Hydrophobic Group | Benzoic Acid Phenyl Ring | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Acceptor/Donor | Carboxylic Acid | Hydrogen Bonding |

SAR studies on arylpiperazine derivatives have demonstrated that modifications to the substituents on the aromatic rings and the piperazine core can significantly impact potency and selectivity. For instance, in a series of nih.govnih.govnih.govtriazolo[4,3-a] quinoxaline (B1680401) derivatives bearing substituted benzylpiperazine moieties, different substituents on the phenyl ring of the benzyl group had a considerable influence on their inotropic activity. mdpi.com While a clear pattern was not always evident, para-substitution on the benzyl ring with a fluorine atom resulted in a compound with potent activity. mdpi.com

In another study on 5-arylidenehydantoin derivatives with a phenylpiperazine fragment, the nature, number, and position of substituents on the benzylidene moiety influenced their affinity for α1-adrenoceptors. nih.gov Generally, electron-donating groups like methoxy (B1213986) at the 3,4-positions of the benzylidene ring led to higher affinity. nih.gov

QSAR studies on benzoylaminobenzoic acid derivatives have highlighted the importance of hydrophobicity, molar refractivity, and the presence of specific functional groups for inhibitory activity. nih.gov These findings suggest that for this compound, modifications to the benzyl and benzoic acid rings could be strategically employed to modulate its biological profile. For example, introducing electron-withdrawing or electron-donating groups could alter the electronic properties and steric bulk, thereby influencing binding affinity and selectivity.

| Modification Site | Substituent Type | Potential Impact on Activity |

|---|---|---|

| Benzyl Ring | Electron-donating groups (e.g., -OCH3) | May increase affinity for certain receptors. nih.gov |

| Halogens (e.g., -F, -Cl) | Can influence activity, with position being critical. mdpi.com | |

| Benzoic Acid Ring | Hydrophobic groups | May enhance binding through hydrophobic interactions. nih.gov |

| Hydrogen bond donors/acceptors | Can form additional interactions with the target protein. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. These calculations can be used to determine parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges.

For new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, quantum-chemical calculations have been used to understand the effects of protonation on the piperazine ring. semanticscholar.org The calculations showed that protonation of a nitrogen atom in the piperazine ring leads to a decrease in the 15N resonance frequencies of both nitrogen sites, which was in good agreement with experimental data. semanticscholar.org

Determining the most stable conformation: By calculating the energies of different conformers, the most likely three-dimensional structure of the molecule can be predicted.

Analyzing the molecular electrostatic potential (MEP): The MEP map can identify the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions.

Calculating HOMO-LUMO energy gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability.

Predicting spectroscopic properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of the compound and its derivatives.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. nih.govnih.gov

A theoretical study on this compound would involve quantum chemical calculations, likely using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to determine the energies of the HOMO and LUMO. researchgate.netresearchgate.net The analysis would reveal the distribution of these orbitals across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack. For instance, the analysis might show the HOMO localized on the electron-rich benzoic acid ring or the piperazine nitrogen atoms, and the LUMO distributed over the benzyl group. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is a template and requires data from actual computational studies.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Electrostatic Potential Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic reactions. ejosat.com.tr The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and potentially hydrogens on the benzyl group might show positive potential (blue), indicating them as sites for nucleophilic interaction. Understanding this charge distribution is vital for predicting intermolecular interactions, such as hydrogen bonding, which influences the compound's physical properties and biological activity. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and stability of a molecule. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different accessible conformations (shapes) and their relative stabilities.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between atoms to model their movements. The resulting trajectory would reveal the preferred conformations of the piperazine ring (e.g., chair, boat) and the orientation of the benzyl and benzoic acid groups. This information is crucial for understanding how the molecule might bind to a biological target, as its shape plays a key role in molecular recognition. unipa.it Analysis of the simulation can also provide insights into the stability of different conformations and the energy barriers between them.

Biological Activity and Mechanistic Investigations of 3 4 Benzylpiperazin 1 Yl Benzoic Acid and Its Analogues

Enzyme Inhibition Studies

The unique combination of a lipophilic benzyl (B1604629) group, a basic piperazine (B1678402) ring, and an acidic benzoic acid moiety allows for diverse interactions with biological macromolecules. Analogues of 3-(4-benzylpiperazin-1-yl)benzoic acid have been synthesized and evaluated against several important enzyme targets.

While specific kinase inhibition data for this compound is not extensively detailed in publicly available research, the piperazine scaffold is a well-established "privileged structure" in medicinal chemistry for the development of kinase inhibitors. researchgate.netnih.govtandfonline.comresearchgate.netnih.govnih.govnih.gov Derivatives incorporating the piperazine ring have been shown to exhibit inhibitory activity against a variety of kinases, which are crucial regulators of cell signaling, proliferation, and survival. researchgate.netnih.govnih.gov

For instance, piperazine derivatives have been successfully designed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2. researchgate.nettandfonline.comresearchgate.net In one study, benzofuran-piperazine hybrids were synthesized and showed promising CDK2 inhibitory activity, with some compounds exhibiting IC50 values more potent than the reference inhibitor staurosporine. tandfonline.com Similarly, piperazine quinazoline-based derivatives have demonstrated high-potency inhibition of CDK4. researchgate.net

Furthermore, the piperazine amide structure has been identified as a novel scaffold for inhibitors of c-jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. nih.govnih.gov Optimization of a piperazine amide screening hit led to the development of potent pan-JNK inhibitors. nih.gov The anticancer activity of many piperazine-containing compounds is often attributed to their ability to inhibit kinases such as EGFR, VEGFR-2, and ALK. nih.gov

These examples highlight the potential of the benzylpiperazine core of this compound as a starting point for designing kinase inhibitors. The specific substitution pattern, including the benzoic acid group, would be expected to modulate the potency and selectivity profile against different members of the kinome. However, detailed screening and structure-activity relationship (SAR) studies on this specific compound are required to elucidate its precise kinase inhibition profile and selectivity.

Analogues containing the core structures present in this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Studies on new benzofuran (B130515) carboxamide-benzylpyridinium salts, which share structural similarities with the target compound, have revealed potent butyrylcholinesterase inhibitors, with some derivatives showing IC50 values in the nanomolar to low micromolar range (0.054–2.7 µM).

The benzoic acid moiety itself is also a subject of interest in cholinesterase inhibition. Research into various benzoic acid derivatives has demonstrated their potential as AChE inhibitors, suggesting they could serve as lead molecules for designing novel inhibitors. This indicates that both the benzylpiperazine and benzoic acid components of the title compound could contribute to cholinesterase inhibitory activity.

Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Benzylpiperazine and benzoic acid derivatives have been explored as tyrosinase inhibitors.

Research on benzoyl and cinnamoyl piperazine amides has shown that these compounds can act as tyrosinase inhibitors. Molecular docking studies suggest that the hydrophobic benzyl groups contribute significantly to the inhibitory potency. It is hypothesized that these groups can establish π–cation or other π-interactions with residues near the enzyme's catalytic site. Kinetic studies of some nitrophenyl piperazine derivatives have indicated a mixed-type inhibition mechanism against mushroom tyrosinase, meaning the inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

The inhibition mechanism often involves interaction with the copper ions in the active site. Many inhibitors function as copper chelators, directly interfering with the enzyme's catalytic machinery. Benzoic acid derivatives are among the compounds known to act as tyrosinase inhibitors, potentially through radical scavenging activity or by mimicking the substrate to competitively inhibit the enzyme.

Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a central role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL is a therapeutic strategy for various neurological and inflammatory conditions. The piperazine scaffold is a recognized feature in the design of MAGL inhibitors.

High-throughput screening has identified piperazine amides as a chemotype capable of MAGL inhibition. The mechanism for many piperazine-based inhibitors, particularly carbamate (B1207046) derivatives, involves irreversible inhibition through the carbamoylation of the catalytic serine residue (Ser122) in the enzyme's active site. Both reversible and irreversible inhibitors based on piperazine and related benzylpiperidine structures have been developed, demonstrating the versatility of this scaffold for targeting MAGL.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transaminase (GABA-T) is the enzyme responsible for its degradation. Inhibitors of GABA-T, such as vigabatrin (B1682217) (VGB), lead to increased GABA concentrations in the brain and are used as anticonvulsants. wikipedia.org

A direct link between this compound and GABA-T inhibition has not been established in the scientific literature. The relationship is considered indirect, based on the broad neurological activity of piperazine derivatives. For instance, piperazine itself is known to be a GABA receptor agonist, which enhances GABAergic signaling through a different mechanism than GABA-T inhibition. drugbank.com While various compounds are known to inhibit GABA-T, these are typically structural analogues of GABA itself, like vigabatrin. wikipedia.org There is no clear structural analogy between the rigid, aromatic this compound and the flexible aliphatic structure of GABA or its known transaminase inhibitors. Therefore, while the benzylpiperazine moiety is known to be psychoactive, any modulation of the GABAergic system by this specific compound via GABA-T inhibition remains speculative and is not supported by current research.

Antimicrobial Research

The piperazine nucleus is a common feature in many compounds developed for its antimicrobial properties. acgpubs.orgnih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com Derivatives of this compound, containing the benzylpiperazine core, have been part of broader investigations into new antibacterial and antifungal agents.

Studies have shown that N-alkyl and N-aryl piperazine derivatives exhibit significant activity against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govnih.govresearchgate.net For example, a series of 4-benzyl-piperazinyl-s-triazine derivatives displayed notable antibacterial activity against several of these strains. researchgate.net

The proposed mechanism of antibacterial action for some piperazine-based polymers involves disruption of the bacterial cell membrane. nih.govresearchgate.net The amphiphilic nature of these compounds, combining hydrophobic and charged elements, allows for interaction with the lipid bilayer of the cell wall. This can lead to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death. nih.govresearchgate.net

In terms of antifungal activity, various piperazine derivatives have been tested against fungi such as Aspergillus niger and Candida albicans. acgpubs.orgnih.govresearchgate.net While some compounds show significant activity, the efficacy can be variable, with many derivatives demonstrating stronger antibacterial than antifungal effects. nih.gov The specific antimicrobial spectrum and potency of this compound would depend on its unique physicochemical properties, but the general activity of the benzylpiperazine class suggests it is a promising area for further investigation. acgpubs.orgresearchgate.net

Below is a table summarizing the antimicrobial activity of some representative piperazine derivatives against various microbial strains.

| Compound Class | Test Organism | Activity Noted |

| 4-benzyl-piperazinyl-s-triazines | Bacillus subtilis | Antibacterial |

| Staphylococcus aureus | Antibacterial | |

| Pseudomonas aeruginosa | Antibacterial | |

| N-aryl piperazine derivatives | Staphylococcus aureus | Antibacterial |

| Escherichia coli | Antibacterial | |

| Aspergillus niger | Antifungal (less active) | |

| Pyrimidine-piperazine hybrids | Salmonella paratyphi-A | Antibacterial |

| Candida albicans | Antifungal | |

| Aspergillus fumigatus | Antifungal |

Antibacterial Spectrum and Efficacy Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis)

Analogues of this compound have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. Research into various benzoic acid and piperazine derivatives reveals a spectrum of efficacy against clinically relevant bacteria, including strains of Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.

A series of 4-benzyl-piperazinyl-s-triazine derivatives, which are structural analogues, have shown notable antibacterial activity against both Bacillus subtilis and Staphylococcus aureus. researchgate.net Similarly, pyrazole (B372694) derivatives incorporating a benzoic acid moiety have been identified as potent agents against both staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. nih.govmdpi.com For instance, a 3-chloro-4-methyl aniline (B41778) derivative within this class was a potent inhibitor of S. aureus strains (MIC range of 3.12–6.25 µg/mL) and also showed strong activity against enterococci and B. subtilis. mdpi.com

Further studies on other related structures, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, have confirmed their inhibitory effects on the growth of Gram-positive bacteria, including Staphylococcus aureus ATCC 6538, Bacillus subtilis ATCC 6683, and Enterococcus faecium E5. mdpi.com Another representative compound from a series of benzyl benzoic acid inhibitors showed excellent activity against Staphylococcus epidermidis, with MICs reaching 0.5 – 1 μg/mL, a level comparable to the antibiotic vancomycin. nih.gov These compounds, however, were not effective against Gram-negative pathogens, which may be due to differences in membrane permeability and efflux pump mechanisms. nih.gov

| Compound Class/Derivative | Pathogen | Reported Activity (MIC) | Source |

|---|---|---|---|

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococci & Enterococci | As low as 0.78 μg/mL | nih.govmdpi.com |

| 3-Chloro-4-methyl aniline pyrazole derivative | S. aureus | 3.12–6.25 µg/mL | mdpi.com |

| Benzyl Benzoic Acid Inhibitors | S. epidermidis | 0.5 - 1 μg/mL | nih.gov |

| 4-benzyl-piperazinyl-s-triazine derivatives | B. subtilis, S. aureus | Comparable to streptomycin | researchgate.net |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | S. aureus, B. subtilis, E. faecium | Inhibitory zones observed | mdpi.com |

Antifungal Activity against Candida Species

Derivatives and analogues of benzoic acid have also been investigated for their potential as antifungal agents, particularly against pathogenic yeasts of the Candida genus. Research has shown that certain structural modifications to the benzoic acid scaffold can yield significant antifungal effects.

For example, bioactivity-guided fractionation of a plant extract led to the isolation of benzoic acid derivatives that displayed activity against Candida albicans, with a minimal inhibitory concentration (MIC) value of 100 μg/mL. capes.gov.brnih.gov Studies on synthetic derivatives have further explored this potential. A series of 23 ester derivatives of benzoic and cinnamic acids were tested against three different strains of C. albicans, revealing varying levels of activity depending on the specific chemical structure. nih.gov Among these, methyl caffeate and methyl 2-nitrocinnamate were identified as the most effective analogues against all tested C. albicans strains. nih.gov

In another study, newly synthesized 1,3-oxazole derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, derived from benzoic acid, were evaluated for antimicrobial activity. mdpi.com One of these compounds, which contained a phenyl group at the 5-position of the oxazole (B20620) ring, demonstrated notable activity against a C. albicans strain. mdpi.com Furthermore, a separate investigation into N-(4-halobenzyl)amides of benzoic acid identified compounds with potent antifungal properties against Candida krusei and Candida parapsilosis. mdpi.com One amide derivative, in particular, showed stronger activity against C. krusei (MIC = 7.8 µg/mL) than the standard antifungal drug fluconazole (B54011) (MIC = 16 µg/mL). mdpi.com This compound also demonstrated broad-spectrum activity against eight different Candida strains, including five clinical strains that were resistant to fluconazole. mdpi.com

Biofilm Inhibition and Eradication Strategies

Bacterial biofilms present a significant challenge in clinical settings due to their increased tolerance to conventional antibiotics. Analogues of this compound have shown promise in both inhibiting the formation of biofilms and eradicating established ones.

Potent pyrazole derivatives of benzoic acid have been shown to be effective at inhibiting and eradicating biofilms of both Staphylococcus aureus and Enterococcus faecalis. nih.gov In studies on S. aureus ATCC 25923, certain compounds demonstrated very strong biofilm inhibition at concentrations equal to and even below their MIC values. nih.gov Similarly, against E. faecalis ATCC 29212, one analogue inhibited over 90% of biofilm growth across all tested concentrations. nih.gov

The antibiofilm potential of the broader benzoic acid class has also been documented. Derivatives such as 3-hydroxy benzoic acid and 2,5-dihydroxybenzoic acid were reported to inhibit 89-97% of biofilm formation in Klebsiella pneumoniae. researchgate.net The mechanism appeared to involve restricting the initial attachment of bacterial cells to surfaces, a critical first step in biofilm development. researchgate.netnih.gov Further research into 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives revealed a moderate antibiofilm effect against the Gram-positive strains E. faecium E5 and S. aureus ATCC 6538, with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL. mdpi.com These findings highlight the potential of this chemical class to disrupt microbial communities and address biofilm-associated infections.

Membrane Permeabilization as a Plausible Mode of Action

A plausible mode of action for the antibacterial effects observed in potent analogues of this compound is the disruption and permeabilization of the bacterial cell membrane. nih.govmdpi.com This mechanism is a common feature of various antimicrobial agents that target Gram-positive bacteria. The antibiotic daptomycin, for instance, specifically targets the cell membranes of these bacteria, causing depolarization and subsequent cell death. nih.gov

Antitumor and Anticancer Investigations

Inhibition of Cancer Cell Proliferation

Various analogues and derivatives of the core benzoic acid and piperazine structures have been synthesized and evaluated for their antitumor properties, demonstrating significant potential in inhibiting cancer cell proliferation across a range of human cancer cell lines.

Piperazine analogues have been a focus of anticancer research. researchgate.net Specifically, a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which are structurally related to the target compound, were synthesized and assessed as anticancer agents. researchgate.net One compound from this series exhibited potent cytotoxicity against HeLa (cervical cancer) cells, with a half-maximal inhibitory concentration (IC50) value of 1.6 ± 0.8 µM. researchgate.net

The benzoic acid moiety itself is present in numerous compounds with antiproliferative activity. preprints.org A study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids showed that several compounds had potent inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 15.6 to 23.9 µM. rsc.org Notably, the most potent of these hybrids displayed very weak cytotoxicity toward normal retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells. rsc.org Other research has shown that naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), can inhibit the growth of HCT-116 and HCT-15 colon carcinoma cells by 50% to 60%. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 µM | researchgate.net |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Compound 2) | MCF-7 (Breast) | 15.6 µM | rsc.org |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (Compound 14) | HCT-116 (Colon) | 17.1 µM | rsc.org |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid derivative | MCF-7 (Breast) | 5.9 µg/mL | preprints.org |

| 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid derivative | MDA-MB-468 (Breast) | 1.4 µg/mL | preprints.org |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 & HCT-15 (Colon) | Inhibited growth by 50-60% | nih.gov |

Modulation of Cellular Signaling Pathways

The anticancer effects of benzoic acid derivatives are often linked to their ability to modulate critical cellular signaling pathways that control cell growth, survival, and death. One key mechanism identified for this class of compounds is the inhibition of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in gene expression, and their targeted inhibition can prevent the expression of oncogenes. nih.gov

For example, 3,4-dihydroxybenzoic acid (DHBA) was found to be a strong HDAC inhibitor. nih.gov Its inhibition of HDAC activity in colon cancer cells led to a reduction in cell growth by inducing the production of reactive oxygen species (ROS) and promoting cellular apoptosis, a form of programmed cell death, mediated by Caspase-3. nih.gov Furthermore, DHBA was observed to arrest the cell cycle in the G2/M phase and increase the population of cells in the sub-G0-G1 phase, which is indicative of apoptosis. nih.gov The induction of apoptosis was also confirmed as a mechanism for potent 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which were shown to inhibit the proliferation of MCF-7 breast cancer cells through this pathway. rsc.org

Other signaling pathways may also be targeted by related heterocyclic compounds. For instance, quinazoline (B50416) derivatives, which are also benzodiazines, are known to function as anticancer agents by targeting essential pathways like the PI3K/AKT/mTOR and MAPK signaling cascades, often through kinase inhibition. nih.gov The ubiquitin-proteasome pathway, which regulates the degradation of proteins involved in cell cycle control and apoptosis, represents another potential target. mdpi.com Aberrations in this pathway, such as those affecting the tumor suppressor PTEN and the PI3K signaling it regulates, are common in cancer, making it a viable target for therapeutic intervention. mdpi.com

Anticonvulsant Activity Assessment

The therapeutic potential of compounds structurally related to this compound has been explored in the context of epilepsy, a common neurological disorder. Research into novel antiepileptic drugs is driven by the need for more effective treatments with fewer side effects. nih.gov While direct studies on the anticonvulsant properties of this compound are not extensively documented in the provided sources, the evaluation of its analogues, particularly those incorporating the arylpiperazine moiety, provides significant insights.

Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant effects. nih.gov These molecules were designed as analogues of previously identified anticonvulsant pyrrolidine-2,5-diones. nih.gov Pharmacological screening revealed that their activity was predominantly observed in the maximal electroshock (MES) seizure model, which is considered a model for generalized tonic-clonic seizures. nih.govsemanticscholar.org The anticonvulsant activity was found to be highly dependent on the substitution pattern of the anilide moiety. nih.gov For instance, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed protection in the MES test at a dose of 100 mg/kg. nih.gov A particularly active compound from a related series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a more beneficial ED₅₀ value in the MES test (68.30 mg/kg) compared to the reference drug valproic acid (252.74 mg/kg). mdpi.com

Further studies on isatin-based derivatives, which can be considered structural analogues, also demonstrated notable anti-seizure activity in both MES and pentylenetetrazole (PTZ) models in mice. nih.gov The psychomotor 6 Hz seizure model, which is used to identify drugs effective against therapy-resistant epilepsy, has also been employed to screen related compounds. nih.govsemanticscholar.orgmdpi.com Several molecules showed activity in this model, indicating a broad spectrum of potential anticonvulsant action. nih.govsemanticscholar.org

The data below summarizes the anticonvulsant activity of selected analogue compounds.

| Compound Class | Test Model | Active Dose/Result | Reference |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES | Protection at 100 mg/kg and 300 mg/kg | nih.gov |

| 3-(trifluoromethyl)anilide derivative 19 | MES | Protection at 300 mg/kg (0.5h) and 100 mg/kg (4h) | nih.gov |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide 12 | MES | Protection at 100 mg/kg (0.5h) | nih.gov |

| Isatin-based derivatives | MES & PTZ | Favorable protection with high safety levels | nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide 6 | MES | ED₅₀ = 68.30 mg/kg | mdpi.com |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide 6 | 6 Hz (32 mA) | ED₅₀ = 28.20 mg/kg | mdpi.com |

Receptor Ligand Binding and Modulation

The arylpiperazine scaffold, a core component of this compound, is a well-established pharmacophore known for its interaction with various G protein-coupled receptors (GPCRs) in the central nervous system (CNS).

Analogues of this compound have demonstrated significant affinity for dopamine (B1211576) receptor subtypes. Dopamine receptors are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which are key targets for antipsychotic and antiparkinsonian drugs. mdpi.comnih.gov

Radioligand binding assays using membrane fractions of cells expressing human dopamine receptors have been employed to determine the affinity of these compounds. mdpi.com Studies on various arylpiperazine derivatives show that structural modifications significantly influence binding affinity and selectivity. For the D2-like receptors, the terminal fragment of the molecule has a pronounced impact on affinity, while for the D1-like receptors, the biphenyl-like system has a greater effect. mdpi.com

For example, a series of piperidine-based ligands, analogous to potent D4 receptor (D4R) compounds, were synthesized and evaluated. mdpi.com Radioligand binding results highlighted that derivatives with a terminal butyl chain exhibited different structure-activity relationships compared to those with a terminal benzyl group. mdpi.com Docking studies have helped to rationalize these findings, identifying key interactions, such as a salt bridge between the protonated piperazine nitrogen and an aspartic acid residue (Asp) in the receptor. nih.govresearchgate.net The table below presents the binding affinities (Ki) of representative arylpiperazine analogues for various dopamine receptor subtypes.

| Compound Type | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Arylpiperazine Analogues | D₂ | Varies based on structure | mdpi.com |

| Arylpiperazine Analogues | D₃ | Varies based on structure | mdpi.com |

| Piperidine-based D4R Ligand 12 | D₄ | High Affinity | mdpi.com |

| Piperidine-based D4R Ligand 16 | D₄ | High Affinity | mdpi.com |

| 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione 27 | D₂ | High Affinity | researchgate.net |

The arylpiperazine structure is also a key feature in many antagonists of α1-adrenergic receptors (α1-ARs). These receptors are implicated in conditions such as benign prostatic hyperplasia (BPH). nih.gov A series of novel arylpiperazines were identified as selective antagonists for the α1a-AR subtype, with some compounds binding with high affinity (Ki as low as 0.66 nM). nih.gov This suggests that such compounds could be viable treatments for BPH, potentially avoiding side effects associated with non-selective α1-adrenergic antagonists. nih.gov

The interaction with α1-ARs is governed by specific structural features. The Easson-Stedman hypothesis outlines the importance of a protonated amine, a β-hydroxyl group, and an aromatic ring capable of hydrogen bonding for agonist activity. nih.gov For antagonists like the arylpiperazine derivatives, different structural interactions within the ligand-binding pocket are crucial. The structural differences between α1 and β-adrenergic receptors have enabled the design of more selective drugs. nih.gov

Arylpiperazine derivatives are widely recognized for their significant interactions with various serotonin (B10506) (5-HT) receptors, which are critical targets for treating depression and anxiety. mdpi.com The anxiolytic drug buspirone, for example, exerts its effect through partial agonism at 5-HT₁ₐ receptors. mdpi.com

Research on 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives has aimed to develop antidepressants with a dual mechanism of action: activity at 5-HT₁ₐ receptors and inhibition of the serotonin transporter (SERT). nih.gov Certain analogues demonstrated high nanomolar affinity for both targets. For instance, 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol showed a Ki of 2.3 nM for 5-HT₁ₐ receptors and 12 nM for SERT. nih.gov

The affinity for different 5-HT receptor subtypes is highly dependent on the specific molecular structure. For the 5-HT₁ₐ receptor, the length of the spacer between the piperazine ring and the aromatic system causes significant variations in affinity. mdpi.com In contrast, for 5-HT₂ₐ receptors, the nature of the aromatic system itself has a greater influence. mdpi.com

| Compound | Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |

| 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (7) | 5-HT₁ₐ Receptor | 30 | nih.gov |

| 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (7) | Serotonin Transporter | 30 | nih.gov |

| 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (8) | 5-HT₁ₐ Receptor | 2.3 | nih.gov |

| 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (8) | Serotonin Transporter | 12 | nih.gov |

Anti-parasitic Activity (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions of people, and current treatments have significant limitations, creating an urgent need for new therapeutic agents. nih.govnih.gov The piperazine scaffold, present in this compound, has been incorporated into molecules investigated for their anti-trypanosomal activity.

A series of disubstituted piperazines were identified as showing good potency against T. cruzi. nih.gov Although promising, this series faced challenges with poor metabolic stability. nih.gov Strategies to mitigate this included lowering the distribution coefficient (logD) and employing bioisosteric replacements for the piperazine ring. nih.gov These efforts highlight the potential of the piperazine core while acknowledging the need for careful optimization to achieve desirable pharmacokinetic properties. nih.gov

In broader screening efforts, various licensed drugs and novel compounds have been tested against T. cruzi amastigotes, the clinically relevant intracellular stage of the parasite. nih.govmdpi.com For instance, a study on synthetic dihydrobenzofuran neolignans identified compounds with significant activity against two different T. cruzi strains, with IC₅₀ values in the low micromolar range. mdpi.com One particular compound demonstrated an IC₅₀ of 3.26 μM against the Y strain of the parasite. mdpi.com While not direct analogues, these studies underscore the value of screening diverse chemical structures, including those containing heterocyclic motifs like piperazine, in the search for new treatments for Chagas disease.

Anti-inflammatory and Antioxidative Potential

The development of new anti-inflammatory agents is a major focus of pharmaceutical research, aiming to find alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) that often have gastrointestinal side effects. mdpi.comnih.gov Compounds structurally related to this compound have been investigated for their potential in this area.

For instance, a metabolite of the NSAID candidate piron, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, which shares a piperazine-related core, exhibited anti-inflammatory activity comparable to diclofenac (B195802) in carrageenan-induced paw edema tests. mdpi.com Other studies on Mannich bases derived from acetophenone (B1666503) and piperidinol derivatives have also shown significant anti-inflammatory effects in both acute and chronic inflammation models. researchgate.net

The antioxidative potential of related structures has also been explored. A series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were synthesized and tested for their antioxidant properties using various in vitro assays, including interaction with the stable DPPH radical and inhibition of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com Certain nitrones in this series, particularly one bearing a 2,4-difluorophenyl motif, were found to be potent LOX inhibitors (IC₅₀ = 10 μM) and also showed significant anti-lipid peroxidation activity. mdpi.com These findings suggest that the broader chemical space around the benzylpiperazine structure may harbor compounds with valuable anti-inflammatory and antioxidant activities.

| Compound Class/Name | Assay | Result | Reference |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | Activity comparable to diclofenac | mdpi.com |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Carrageenan-induced paw edema | 90.32% inhibition at 200 mg/kg | researchgate.net |

| 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) | Cotton pellet granuloma | 46.1% antiproliferative effect at 100 mg/kg | researchgate.net |

| Nitrone 10c (N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide) | Soybean Lipoxygenase (LOX) Inhibition | IC₅₀ = 10 μM | mdpi.com |

Pharmacological Characterization in Preclinical Research Models

Target Selectivity and Off-Target Profiling

There is no specific information available in the public domain regarding the target selectivity or off-target profiling of 3-(4-benzylpiperazin-1-yl)benzoic Acid. Preclinical studies typically involve screening compounds against a panel of receptors, enzymes, and ion channels to determine their primary biological target and potential for off-target effects. Such data, including binding affinities (Kᵢ, Kd) or functional activities (IC₅₀, EC₅₀) at specific molecular targets, has not been published for this compound. While related structures containing the benzylpiperazine scaffold have been investigated for activity at various central nervous system receptors, this information cannot be directly extrapolated to this compound.

In Vitro Cellular Activity Assessments (e.g., U937 cells)

No published research was found that details the in vitro cellular activity of this compound. Studies involving human cell lines, such as the U937 human monocytic leukemia cell line, are crucial for assessing a compound's potential cytotoxic or antiproliferative effects. Reports on complex molecular hybrids and derivatives containing different core structures have shown activity against U937 cells, but these findings are not specific to this compound. mdpi.comnih.gov Consequently, there is no data table of cellular IC₅₀ values to present for this specific compound.

Assessment of Resistance Development in Microbial Strains

Information regarding the potential for microbial resistance development to this compound is absent from the scientific literature. Studies on other novel benzoic acid derivatives have sometimes included multi-passage resistance studies to assess whether bacterial strains like Staphylococcus aureus or Enterococcus faecalis develop reduced susceptibility over time. nih.gov However, no such investigations have been reported for this compound, and therefore, no data on minimum inhibitory concentration (MIC) changes over successive passages can be provided.

Utility in Drug Discovery and Development Programs

The benzylpiperazine and benzoic acid motifs are individually recognized as privileged structures in medicinal chemistry, appearing in compounds designed for a wide range of diseases. ontosight.ai However, the specific compound this compound is not highlighted in the available literature as a lead compound, a significant scaffold for optimization, or a key intermediate in any described drug discovery and development programs. While general research on related chemical classes is ongoing, the specific contribution or utility of this molecule in such programs remains undocumented.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The development of next-generation analogues of 3-(4-benzylpiperazin-1-yl)benzoic acid is a primary focus for enhancing its therapeutic profile. The core strategy involves systematic modifications of its chemical structure to improve binding affinity for known targets and to increase selectivity, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies are instrumental in this process. By systematically altering different parts of the molecule—the benzyl (B1604629) group, the piperazine (B1678402) ring, and the benzoic acid moiety—researchers can identify key structural features that govern biological activity. For instance, substitution on the benzyl ring can influence potency and selectivity. The synthesis of a library of analogues with diverse substitutions allows for a comprehensive exploration of the chemical space around the core scaffold.

Table 1: Key Structural Modifications and Their Potential Impact on Activity

| Molecular Scaffold | Modification Strategy | Potential Outcome |

| Benzyl Group | Introduction of electron-donating or electron-withdrawing groups | Enhanced binding affinity and selectivity |

| Piperazine Ring | Conformational constraint or substitution | Improved pharmacokinetic properties |

| Benzoic Acid Moiety | Esterification or amidation | Altered solubility and cell permeability |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research may have focused on a specific biological target, the inherent structural motifs of this compound suggest its potential to interact with a wider range of biomolecules. Future research will involve screening this compound and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications.

High-throughput screening (HTS) campaigns can rapidly assess the activity of these compounds against numerous enzymes, receptors, and ion channels. This unbiased approach may reveal unexpected biological activities, opening up new avenues for therapeutic intervention in areas such as oncology, inflammation, and infectious diseases. For example, derivatives of benzylpiperazine have been investigated as selective binders for proteins involved in apoptosis, such as Mcl-1. researchgate.net

Development of Multi-Target Directed Ligands Incorporating Benzylpiperazine-Benzoic Acid Scaffold

The complex nature of many diseases, such as neurodegenerative disorders, often involves multiple pathological pathways. This has led to the growing interest in multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. The this compound scaffold is an attractive framework for the design of MTDLs. jneonatalsurg.comresearchgate.net

For instance, in the context of Alzheimer's disease, a single compound could be engineered to inhibit both acetylcholinesterase (AChE) and the aggregation of amyloid-beta plaques. jneonatalsurg.com The benzylpiperazine moiety can be tailored to interact with the active site of AChE, while the benzoic acid portion could be modified to interfere with amyloid-beta aggregation. This dual-action approach could offer superior therapeutic efficacy compared to single-target agents. jneonatalsurg.comresearchgate.net

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

The convergence of computational modeling and experimental validation is revolutionizing drug discovery. Rational drug design, guided by computational tools, can significantly accelerate the development of new drugs based on the this compound scaffold.

Computational approaches play a crucial role in:

Target Identification and Validation: In silico methods can help identify and validate novel biological targets for the benzylpiperazine-benzoic acid scaffold.

Virtual Screening: Large libraries of virtual compounds can be screened against a target's binding site to identify promising candidates for synthesis.

Pharmacophore Modeling: This technique helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of more potent analogues.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules, helping to prioritize compounds with favorable drug-like profiles for synthesis and further testing. researchgate.net

Table 2: Computational Tools in the Rational Drug Design of this compound Analogues

| Computational Method | Application |

| Molecular Docking | Predicts the binding mode and affinity of analogues to their biological targets. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-target complex, providing insights into binding stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. |

| De Novo Design | Generates novel molecular structures with desired pharmacological properties from scratch. |

By integrating these advanced computational and experimental methodologies, researchers can adopt a more rational and efficient approach to drug design, ultimately accelerating the journey of promising this compound analogues from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-benzylpiperazin-1-yl)benzoic Acid, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves coupling benzoic acid derivatives with benzylpiperazine via nucleophilic substitution or amide bond formation. Optimization includes adjusting reaction solvents (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., DCC or HOBt). Purity can be assessed using HPLC or LC-MS, as demonstrated in related piperazine-benzoic acid derivatives .

- Key Parameters :

| Parameter | Optimization Range | Analytical Validation |

|---|---|---|

| Solvent | DMF, THF | TLC/HPLC |

| Catalyst | DCC, HOBt | LC-MS |

| Temperature | 80–120°C | Melting Point |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use X-ray crystallography (via SHELX software for refinement ), NMR (1H/13C for piperazine and benzyl group confirmation), and FT-IR (to verify carboxylic acid and aromatic C-H stretches). Cross-reference with databases like PubChem for spectral libraries .

Q. What are the best practices for assessing purity, and how do impurities impact downstream applications?

- Methodology : LC-MS (Creative Proteomics platform ) or HPLC (≥97% purity threshold). Impurities like unreacted benzylpiperazine or carboxylate intermediates may interfere with biological assays, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How does the benzylpiperazine moiety influence the compound’s pharmacokinetic properties in preclinical models?

- Methodology : Conduct in vitro metabolic stability assays (e.g., liver microsomes) and in vivo PK studies in rodent models. The benzyl group may enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility. Compare with analogs like 3-(4-methylpiperazin-1-yl)benzoic Acid .

Q. What computational strategies are effective for predicting target binding affinity and selectivity?

- Approach : Molecular docking (e.g., AutoDock Vina) against receptors like serotonin or dopamine transporters. Use QSAR models to correlate substituent effects (e.g., benzyl vs. methyl groups) with activity. Validate with experimental IC50 values from radioligand binding assays .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Strategy : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Test against isogenic cell lines to isolate mechanism-specific effects. For example, the carboxylic acid group may chelate metal ions in microbial enzymes but induce apoptosis via caspase-3 in cancer cells .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.